Insulin glargine - 160337-95-1

Insulin glargine

Catalog Number: EVT-1477621
CAS Number: 160337-95-1
Molecular Formula: C267H404N72O78S6
Molecular Weight: 6063
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Insulin glargine is a long-acting, recombinant human insulin analog used as a basal source of insulin in diabetes research. [] It is classified as a long-acting insulin analog due to its extended duration of action. [, ] Insulin glargine plays a crucial role in diabetes research by providing a stable and predictable basal insulin level, allowing researchers to study the impact of insulin on various metabolic processes. []

Synthesis Analysis

Insulin glargine is synthesized through recombinant DNA technology. The process involves introducing a gene that encodes for insulin glargine into a host organism, such as bacteria or yeast. [] The host organism then produces the insulin glargine protein, which is subsequently purified and formulated for research use.

Molecular Structure Analysis

Due to its modified structure, insulin glargine exhibits different chemical properties compared to human insulin. [] When injected subcutaneously, it forms microprecipitates from which small amounts of insulin glargine are slowly released, resulting in a prolonged duration of action. [, ]

Mechanism of Action

Insulin glargine exerts its effect by binding to insulin receptors on the surface of cells. [] This binding triggers a cascade of intracellular signaling events that ultimately enhance glucose uptake and utilization by various tissues, including skeletal muscle and adipose tissue. []

Physical and Chemical Properties Analysis

Insulin glargine is a clear, colorless solution formulated at an acidic pH. [] The acidic pH of the formulation contributes to its slow release following subcutaneous injection. [, , ]

Applications
  • Basal Insulin Therapy Research: Insulin glargine is used in studies exploring the efficacy and safety of basal insulin therapy in various diabetic populations, including those with type 1 and type 2 diabetes. [, , , , , , , ]
  • Comparison with Other Insulins: Research investigates the comparative efficacy, safety, and patient-reported outcomes of insulin glargine compared to other basal insulins, such as NPH insulin and insulin detemir. [, , , , , , , , , ]
  • Intensified Insulin Regimens: Studies examine the role of insulin glargine in intensified insulin regimens, such as basal-bolus therapy, in managing hyperglycemia in diabetes. [, , ]
  • Pharmacokinetic and Pharmacodynamic Studies: Research focuses on characterizing the absorption, distribution, metabolism, and excretion of insulin glargine, providing insights into its prolonged duration of action and steady-state insulin levels. [, ]
  • Impact on Glycemic Variability: Studies evaluate the effect of insulin glargine on glycemic variability, a key factor in diabetes management, using continuous glucose monitoring systems. []
  • Safety and Tolerability Assessments: Research investigates the safety and tolerability of insulin glargine in diverse patient populations, including the elderly and pregnant women. [, ]
Future Directions
  • Developing new formulations: Exploration of novel formulations with enhanced pharmacokinetic profiles or improved patient convenience, such as ultra-concentrated insulin glargine. []

Insulin

Relevance: Insulin is the parent compound of insulin glargine. Insulin glargine is a long-acting insulin analog designed to mimic the basal insulin secretion profile. It differs from human insulin by replacing asparagine at position A21 with glycine and adding two arginine residues to the C-terminus of the B-chain. These structural modifications result in altered pharmacokinetic properties, such as slower absorption and longer duration of action, making insulin glargine suitable for once-daily basal insulin therapy. [, , ]

Neutral Protamine Hagedorn (NPH) Insulin

Relevance: NPH insulin is a commonly used basal insulin that serves as a comparator to insulin glargine in many clinical studies. Insulin glargine demonstrates a more consistent and peakless activity profile compared to NPH insulin, resulting in a lower risk of nocturnal hypoglycemia. [, , , , , ]

Insulin Aspart

Relevance: Insulin aspart is often used in combination with basal insulins like insulin glargine in a basal-bolus regimen to achieve optimal glycemic control in patients with diabetes. [, , ]

Insulin Detemir

Relevance: Insulin detemir is a comparable long-acting insulin analog to insulin glargine, often included in comparative studies. Both are effective in lowering HbA1c levels, but they may differ slightly in their pharmacokinetic and pharmacodynamic profiles. [, , , , ]

Insulin Lispro

Relevance: Similar to insulin aspart, insulin lispro can be used in conjunction with basal insulin therapy, including insulin glargine, as part of a basal-bolus regimen. [, ]

Insulin Degludec

Relevance: Insulin degludec represents a newer generation of long-acting insulin analogs. Clinical trials have compared its efficacy and safety profile to insulin glargine, demonstrating comparable glycemic control. []

Exenatide

Relevance: Exenatide offers an alternative treatment approach to insulin glargine for managing type 2 diabetes. Studies have compared their efficacy and safety profiles, highlighting different mechanisms of action and potential benefits of each therapy. [, ]

Polyethylene Glycol Loxenatide (PEG-Loxe)

Relevance: Similar to exenatide, PEG-Loxe offers a non-insulin treatment option for type 2 diabetes. A study directly compared the efficacy of PEG-Loxe and insulin glargine in improving glycemic control, suggesting potential advantages of PEG-Loxe in achieving time-in-range glucose levels. []

Biphasic Insulin Aspart 70/30 (BIAsp 30)

Relevance: BIAsp 30, as a premixed insulin option, is compared to insulin glargine in a study evaluating its efficacy and safety. While both treatments achieved significant HbA1c reductions, there were differences in postprandial glucose control and the risk of nocturnal hypoglycemia. []

Modified Insulin Glargine

Relevance: This modified form of insulin glargine was used in a research setting to investigate its controlled release properties from biodegradable injectable gels. This approach aims to further extend the duration of action of insulin glargine beyond its typical 24-hour profile. []

Properties

CAS Number

160337-95-1

Product Name

Insulin glargine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

A21-Gly-B31-Arg-B32-Arg-insulin; Insulin, glycyl(A21)-arginyl(B31,B32)-;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.